Cis-(2S,3R)-5-bromo-3-(3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-(2S,3R)-5-bromo-3-(3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of dihydrobenzofurans, which are characterized by a fused benzene and furan ring system. The presence of bromine and methoxy groups further enhances its chemical reactivity and potential utility in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cis-(2S,3R)-5-bromo-3-(3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran typically involves several key steps:
Formation of the Benzofuran Core: The initial step involves the construction of the benzofuran core through a cyclization reaction. This can be achieved using a palladium-catalyzed coupling reaction between a brominated phenol and an alkyne.
Introduction of Substituents: The next step involves the introduction of the 3,5-dimethoxyphenyl and 4-methoxyphenyl groups. This can be accomplished through a Friedel-Crafts alkylation reaction using appropriate aryl halides and Lewis acid catalysts.
Bromination: The final step is the selective bromination of the benzofuran ring at the 5-position. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for efficient heat and mass transfer, as well as advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Cis-(2S,3R)-5-bromo-3-(3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C) with hydrogen gas (H₂)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of aldehydes or carboxylic acids
Reduction: Formation of de-brominated benzofuran
Substitution: Formation of substituted benzofuran derivatives
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: It may have potential therapeutic applications due to its ability to interact with specific molecular targets in the body.
Industry: It can be used in the development of new materials with unique properties, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of Cis-(2S,3R)-5-bromo-3-(3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of bromine and methoxy groups may enhance its binding affinity and specificity for these targets, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
- Cis-(2S,3R)-5-bromo-3-(3,5-dimethoxyphenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran
- Cis-(2S,3R)-5-bromo-3-(3,5-dimethoxyphenyl)-2-(4-ethoxyphenyl)-2,3-dihydro-1-benzofuran
- Cis-(2S,3R)-5-bromo-3-(3,5-dimethoxyphenyl)-2-(4-methylphenyl)-2,3-dihydro-1-benzofuran
Uniqueness
Cis-(2S,3R)-5-bromo-3-(3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran is unique due to the specific combination of substituents on the benzofuran core. The presence of both 3,5-dimethoxyphenyl and 4-methoxyphenyl groups, along with the bromine atom, imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
5-bromo-3-(3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrO4/c1-25-17-7-4-14(5-8-17)23-22(20-12-16(24)6-9-21(20)28-23)15-10-18(26-2)13-19(11-15)27-3/h4-13,22-23H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZCMAJEZRWTMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C3=C(O2)C=CC(=C3)Br)C4=CC(=CC(=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2C(C3=C(O2)C=CC(=C3)Br)C4=CC(=CC(=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.